molecular formula C15H23BrO B13255167 ({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene

({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene

Cat. No.: B13255167
M. Wt: 299.25 g/mol
InChI Key: NEVBVCHSEPCCEM-UHFFFAOYSA-N
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Description

({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound with the molecular formula C14H21BrO . This compound is characterized by a benzene ring substituted with a bromomethyl group and a 5-methylhexyl group connected through an oxygen atom. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the bromination of 3-(hydroxymethyl)-5-methylhexanol followed by etherification with benzyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as pyridine to facilitate the reaction. The bromination step can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve high yields .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Amines, ethers, and thioethers.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

Scientific Research Applications

({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule and affecting biochemical pathways .

Comparison with Similar Compounds

({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: can be compared with similar compounds such as:

These comparisons highlight the unique structural features of This compound , such as the presence of both a bromomethyl group and a 5-methylhexyl chain, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C15H23BrO

Molecular Weight

299.25 g/mol

IUPAC Name

[3-(bromomethyl)-5-methylhexoxy]methylbenzene

InChI

InChI=1S/C15H23BrO/c1-13(2)10-15(11-16)8-9-17-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3

InChI Key

NEVBVCHSEPCCEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCOCC1=CC=CC=C1)CBr

Origin of Product

United States

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